Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound with a unique structure that combines a naphthyridine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoate ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-bromobenzoate: Shares a similar benzoate ester structure but differs in its substituents.
Thiazole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is unique due to its combination of a naphthyridine core with a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(12-7-14(3)24-20)19(18)25-16-10-8-15(9-11-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUICLXEMNFVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OC)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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